molecular formula C9H5N3O2 B3219720 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190320-22-9

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B3219720
CAS No.: 1190320-22-9
M. Wt: 187.15 g/mol
InChI Key: UPHZQTPXMHBFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is characterized by its fused ring structure, which includes a pyridine ring fused to a pyrrole ring, with a cyano group at the 4-position and a carboxylic acid group at the 3-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the carboxylic acid group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanating agents like sodium cyanide or potassium cyanide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-c]pyridine: Lacks the cyano and carboxylic acid groups.

    5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a bromine atom instead of a cyano group.

    5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a chlorine atom instead of a cyano group.

Uniqueness

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and drug discovery.

Properties

IUPAC Name

4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-1-5-2-11-4-7-8(5)6(3-12-7)9(13)14/h2-4,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHZQTPXMHBFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.